![molecular formula C19H20N4 B6601602 N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine CAS No. 1870667-49-4](/img/structure/B6601602.png)
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine (N4D6MPD) is an organic compound with a molecular formula of C14H18N4. It is a colorless solid that is soluble in water and alcohols. N4D6MPD is a member of the pyrimidine family and is an important intermediate for the synthesis of a variety of biologically active compounds. It is widely used in the synthesis of drugs, dyes, and other organic compounds.
Mechanism of Action
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is an organic compound that can undergo a variety of organic reactions. It can be used as a starting material for the synthesis of a variety of biologically active compounds. Its reactivity is due to the presence of the nitrogen atoms in the pyrimidine ring. It can undergo nucleophilic substitution reactions, electrophilic substitution reactions, and other organic reactions.
Biochemical and Physiological Effects
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine can inhibit the growth of certain types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have potential anti-viral and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is a relatively stable compound and is easy to handle in the laboratory. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is important to note that N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is a relatively toxic compound and should be handled with caution.
Future Directions
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine has a wide range of potential applications in scientific research. Further research is needed to explore its potential as an anti-cancer agent, an anti-inflammatory agent, an antioxidant, and an anti-viral and anti-bacterial agent. In addition, further research is needed to explore its potential as a starting material for the synthesis of other biologically active compounds. Finally, further research is needed to explore its potential as a reagent in the synthesis of heterocyclic compounds, such as pyrimidine derivatives and quinoline derivatives.
Synthesis Methods
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine can be synthesized by the reaction of 6-methylpyrimidine-2,4-diamine and dibenzylchloride in the presence of a base. The reaction is carried out in an inert atmosphere at room temperature. The reaction produces N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine as the main product, along with small amounts of byproducts.
Scientific Research Applications
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of biologically active compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrimidine derivatives and quinoline derivatives. In addition, it is used in the synthesis of dyes and other organic compounds.
properties
IUPAC Name |
4-N,4-N-dibenzyl-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-15-12-18(22-19(20)21-15)23(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAPFPKBROEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-Dibenzyl-6-methylpyrimidine-2,4-diamine |
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